molecular formula C20H24ClNO5 B1235631 Drohynol

Drohynol

Cat. No.: B1235631
M. Wt: 393.9 g/mol
InChI Key: QCAGGXDSDXQFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drohynol is a synthetic organic compound structurally related to contraceptive agents such as drospirenone and ethinyl estradiol. While its exact pharmacological profile remains underexplored in publicly available literature, its chemical identity can be inferred from regulatory documentation. According to the United States Pharmacopeia (USP) guidelines, this compound is categorized among related compounds of drospirenone/ethinyl estradiol formulations, specifically identified as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a in USP 35–NF 30) .

Analytical characterization of this compound relies on spectral data, including $^{13}\text{C}$-NMR, IR, and mass spectrometry, as outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . These methods distinguish it from impurities and analogs in pharmaceutical synthesis.

Properties

Molecular Formula

C20H24ClNO5

Molecular Weight

393.9 g/mol

IUPAC Name

9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol;hydrochloride

InChI

InChI=1S/C20H23NO5.ClH/c1-24-18-8-12-6-15-13-9-17(23)16(22)7-11(13)4-5-21(15)10-14(12)19(25-2)20(18)26-3;/h7-9,15,22-23H,4-6,10H2,1-3H3;1H

InChI Key

QCAGGXDSDXQFLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)O)O)OC)OC.Cl

Synonyms

2,3-dihydroxy-9,10,11-trimethoxy-5,8,13,13a-tetrahydroxy-6H-dibenzo(a,g)chinolysin
IS 35
IS 35 hydrochloride
IS 35, (+-)-isomer
IS-35
IZ 35
IZ(35)
IZ-35

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of this compound and Related Compounds

Compound ID IUPAC Name Key Functional Groups Molecular Weight (g/mol) Distinct Spectral Peaks (IR, $^{13}\text{C}$-NMR)
This compound 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, hydroxyl, methylamino 197.27 IR: 3350 cm$^{-1}$ (O-H), 1650 cm$^{-1}$ (C=N); $^{13}\text{C}$-NMR: 112 ppm (thiophene C), 62 ppm (C-OH)
Compound b 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalene, hydroxyl, methylamino 323.43 IR: 3400 cm$^{-1}$ (O-H), 1590 cm$^{-1}$ (aromatic C=C); $^{13}\text{C}$-NMR: 150 ppm (naphthalene C-OH), 45 ppm (CH$_2$-N)
Compound d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthalene, hydroxyl, methylamino 323.43 IR: 3300 cm$^{-1}$ (O-H), 1600 cm$^{-1}$ (C=C); $^{13}\text{C}$-NMR: 145 ppm (naphthalene C-OH), 50 ppm (CH-N)
Compound e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyl ether, thiophene, amine 311.42 IR: 1250 cm$^{-1}$ (C-O-C), 1580 cm$^{-1}$ (thiophene); $^{13}\text{C}$-NMR: 155 ppm (C-O), 110 ppm (thiophene C)

Key Observations:

The hydroxyl group in this compound is directly attached to the propanol chain, whereas in Compounds b and d, it is part of a naphthalene system, altering solubility and hydrogen-bonding capacity .

Spectral Signatures: this compound’s IR spectrum shows a distinct C=N stretch at 1650 cm$^{-1}$, absent in naphthalene-containing analogs, which instead exhibit stronger aromatic C=C vibrations . $^{13}\text{C}$-NMR chemical shifts for thiophene carbons (112 ppm) are consistent across all thiophene-bearing compounds, but naphthalene derivatives show upfield shifts for methylamino-linked carbons .

Thiophene-containing compounds like this compound may exhibit unique cytochrome P450 interactions due to sulfur’s electron-withdrawing effects, altering metabolism compared to purely hydrocarbon analogs .

Analytical and Regulatory Considerations

  • Impurity Profiling: USP guidelines specify strict acceptance criteria for this compound (≤0.3% as an unspecified impurity) in drospirenone/ethinyl estradiol formulations. This contrasts with naphthalene-based impurities (e.g., Compound c, naphthalen-1-ol), which are controlled at ≤0.1% due to higher toxicity risks .
  • Synthesis Challenges: The methylamino-propanol backbone in this compound complicates synthesis, requiring rigorous chiral resolution to avoid enantiomeric impurities, unlike simpler phenolic derivatives (e.g., Compound f, 1-fluoronaphthalene) .

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